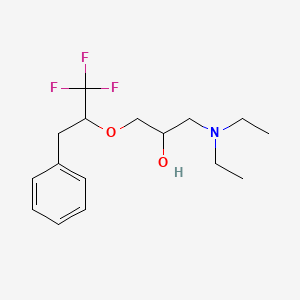

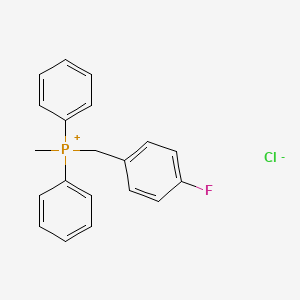

![molecular formula C28H26F3NO4 B3041100 1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one CAS No. 260555-61-1](/img/structure/B3041100.png)

1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one

説明

The compound is a derivative of fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . Fluoxetine hydrochloride is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive–compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups can be introduced into molecules via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The compound seems to contain a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Chemical Reactions Analysis

Thermal behavior of fluoxetine hydrochloride, a related compound, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with residue of 0.13% at the end of the run . TG-FTIR studies revealed that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one:

Pharmaceutical Development

1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one: is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Its unique structure, incorporating both benzoylpiperidine and trifluoromethylphenoxy groups, suggests it could interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as chronic pain, inflammation, and neurological disorders .

Agrochemical Applications

The compound’s structural features, particularly the trifluoromethyl group, are valuable in agrochemical research. Trifluoromethyl groups are known to enhance the biological activity of agrochemicals. This compound is being studied for its potential as a herbicide or pesticide, aiming to improve crop protection and yield by targeting specific pests or weeds without harming the crops .

Material Science

In material science, 1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one is investigated for its potential use in creating advanced materials. Its unique chemical properties could contribute to the development of polymers with enhanced durability, thermal stability, and resistance to chemical degradation. These materials could be used in various industrial applications, including coatings, adhesives, and electronic components .

Environmental Chemistry

The compound’s stability and reactivity make it a subject of interest in environmental chemistry. Researchers are studying its potential use in environmental remediation, such as breaking down pollutants or acting as a catalyst in chemical reactions that neutralize harmful substances. Its application could lead to more effective methods for cleaning up contaminated environments .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a lead compound in the synthesis of new drugs. Its complex structure allows for modifications that can enhance its pharmacological properties. Researchers are focusing on optimizing its bioavailability, potency, and selectivity to develop new therapeutic agents for various diseases .

Toxicology Studies

Finally, the compound is studied in toxicology to assess its safety and potential risks. Understanding its toxicological profile is crucial for its development and application in any field. Researchers are investigating its effects on different biological systems to ensure it can be used safely in pharmaceuticals, agrochemicals, and other applications.

特性

IUPAC Name |

1-(4-benzoylpiperidin-1-yl)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F3NO4/c1-19(27(34)32-17-15-21(16-18-32)26(33)20-5-3-2-4-6-20)35-23-11-13-25(14-12-23)36-24-9-7-22(8-10-24)28(29,30)31/h2-14,19,21H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHLFOUXKCGIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

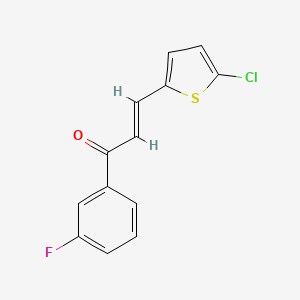

![3-[3,5-Di(trifluoromethyl)phenyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B3041017.png)

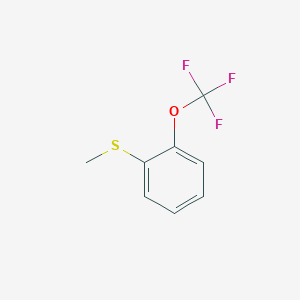

![1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-[(2-furylmethyl)amino]propan-2-ol](/img/structure/B3041021.png)

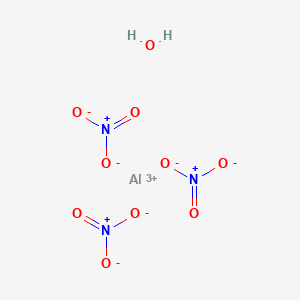

![O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3041023.png)

![[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3041025.png)

![1-[(2,4-Difluorophenyl)sulphonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041032.png)

![2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3041036.png)

![1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041037.png)

![N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline](/img/structure/B3041038.png)

![methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041040.png)